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molecular formula C6H5NO3 B7756681 2-Nitrophenol CAS No. 25154-55-6

2-Nitrophenol

Cat. No. B7756681
M. Wt: 139.11 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N
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Patent
US05527690

Procedure details

β-Galactosidase Assay. An aliquot of the 14,000 g supernatant from the lysed transfected cells (15-25 μg protein) was incubated at 28° C. for 15-60 minutes with 0.67 mg/ml o-nitrophenyl-β-D-galactopyranoside in a final volume of 1.2 ml (Lee et al., 1984). Reactions were stopped with 0.5 ml 1M Na2CO3, and the amount of o-nitrophenol formed was measured spectrophotometrically at 420 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[C:4]([O:10]C2OC(CO)C(O)C(O)C2O)=[CH:3][CH:2]=1.C([O-])([O-])=O.[Na+].[Na+]>>[N+:7]([C:5]1[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=1[OH:10])([O-:9])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527690

Procedure details

β-Galactosidase Assay. An aliquot of the 14,000 g supernatant from the lysed transfected cells (15-25 μg protein) was incubated at 28° C. for 15-60 minutes with 0.67 mg/ml o-nitrophenyl-β-D-galactopyranoside in a final volume of 1.2 ml (Lee et al., 1984). Reactions were stopped with 0.5 ml 1M Na2CO3, and the amount of o-nitrophenol formed was measured spectrophotometrically at 420 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[C:4]([O:10]C2OC(CO)C(O)C(O)C2O)=[CH:3][CH:2]=1.C([O-])([O-])=O.[Na+].[Na+]>>[N+:7]([C:5]1[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=1[OH:10])([O-:9])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527690

Procedure details

β-Galactosidase Assay. An aliquot of the 14,000 g supernatant from the lysed transfected cells (15-25 μg protein) was incubated at 28° C. for 15-60 minutes with 0.67 mg/ml o-nitrophenyl-β-D-galactopyranoside in a final volume of 1.2 ml (Lee et al., 1984). Reactions were stopped with 0.5 ml 1M Na2CO3, and the amount of o-nitrophenol formed was measured spectrophotometrically at 420 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[C:4]([O:10]C2OC(CO)C(O)C(O)C2O)=[CH:3][CH:2]=1.C([O-])([O-])=O.[Na+].[Na+]>>[N+:7]([C:5]1[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=1[OH:10])([O-:9])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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